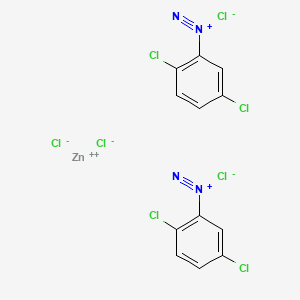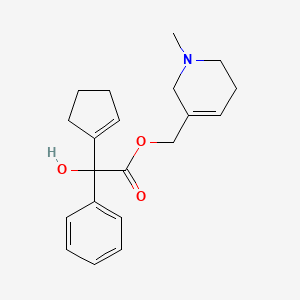
Thiodiglycol distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiodiglycol distearate is an organosulfur compound derived from thiodiglycol and stearic acid. It is primarily used in various industrial applications due to its unique chemical properties, including its role as a surfactant and emulsifying agent. This compound is known for its ability to enhance the stability and texture of products, making it valuable in the formulation of cosmetics, lubricants, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodiglycol distearate is synthesized through the esterification of thiodiglycol with stearic acid. The reaction typically involves heating thiodiglycol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Thiodiglycol distearate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Thiodiglycol distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological assays and experiments requiring stable emulsions.
Medicine: Utilized in the development of pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Widely used in the production of cosmetics, lubricants, and other industrial products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of thiodiglycol distearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly valuable in the formulation of cosmetics and pharmaceuticals, where stable emulsions are essential for product efficacy.
Comparison with Similar Compounds
Thiodiglycol: A precursor to thiodiglycol distearate, used in various industrial applications.
Diethylene glycol distearate: Similar in structure but lacks the sulfur atom, leading to different chemical properties.
Glyceryl distearate: Another ester of stearic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as enhanced emulsifying capabilities and the ability to undergo specific oxidation and reduction reactions. This makes it particularly valuable in applications requiring stable emulsions and specific chemical reactivity.
Properties
CAS No. |
4275-32-5 |
|---|---|
Molecular Formula |
C40H78O4S |
Molecular Weight |
655.1 g/mol |
IUPAC Name |
2-(2-octadecanoyloxyethylsulfanyl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)43-35-37-45-38-36-44-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
TVMWUKISXDJCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCSCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


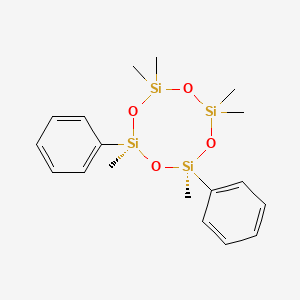
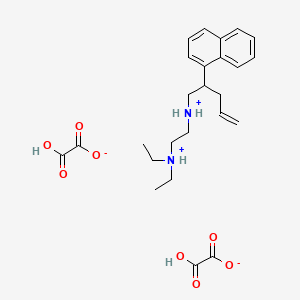
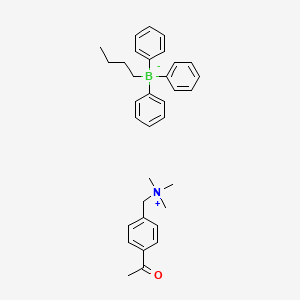
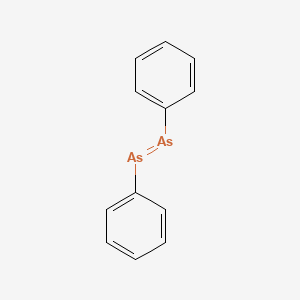
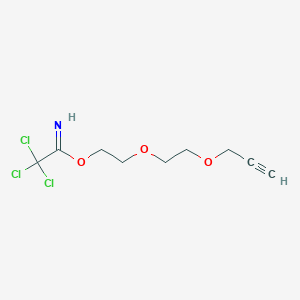
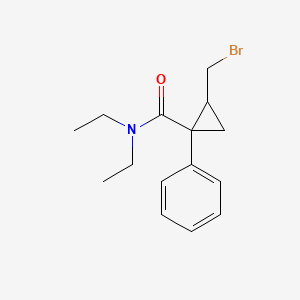
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
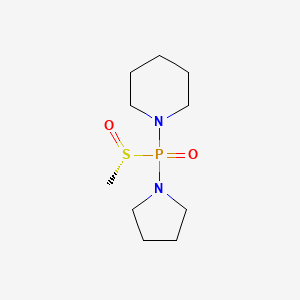
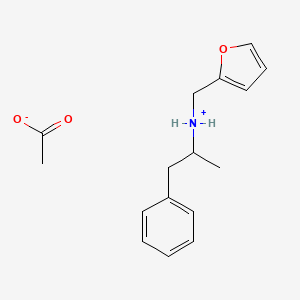
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
